

Application Notes and Protocols for Reactions Involving Terminal Alkynes and Alkenes

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving terminal alkynes and alkenes, including Sonogashira coupling, Glaser-Hay coupling, and enyne metathesis. The information is intended to guide researchers in setting up and performing these versatile reactions, which are fundamental in synthetic organic chemistry and crucial for the development of novel therapeutics and functional materials.

Sonogashira Coupling: Cross-Coupling of Terminal Alkynes with Aryl or Vinyl Halides

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]

Data Presentation: Sonogashira Coupling Reaction Conditions and Yields

The following table summarizes representative examples of the Sonogashira coupling, showcasing the scope of substrates and the typical yields achieved.



Entry	Aryl/Vi nyl Halide	Termin al Alkyne	Cataly st Syste m	Base	Solven t	Temp. (°C)	Time (h)	Yield (%)
1	4- Iodotolu ene	Phenyla cetylen e	PdCl ₂ (P Ph ₃) ₂ / Cul	DIPEA	NMP	100	12	95[3]
2	1- Bromo- 4- nitroben zene	Phenyla cetylen e	Pd(CF ₃ COO) ₂ / PPh ₃ / Cul	Et₃N	DMF	100	3	96[4]
3	2- Bromo- 6- methox ynaphth alene	Phenyla cetylen e	PdCl₂(P Ph₃)₂ / Cul	DIPEA	NMP	100	12	85[3]
4	4- Iodotolu ene	1- Heptyn e	Pd/Cu @AC	-	PEG- OMe	100	24	87[5]
5	lodoben zene	Phenyla cetylen e	PdCl ₂ (P Ph ₃) ₂	-	[TBP] [4EtOV]	55	3	99[6]
6	4- Iodoani sole	Trimeth ylsilylac etylene	PdCl₂(P Ph₃)₂ / Cul	DIPEA	NMP	100	12	88[3]

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene

This protocol describes a typical procedure for the Sonogashira coupling reaction.[3][7]



Materials:

- 4-lodotoluene
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- N,N-Diisopropylethylamine (DIPEA)
- N-Methyl-2-pyrrolidone (NMP), anhydrous
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add 4-iodotoluene (0.5 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 10 mol%), and copper(I) iodide (0.05 mmol, 10 mol%).
- Add anhydrous N-methyl-2-pyrrolidone (2 mL).
- Add N,N-diisopropylethylamine (0.75 mmol, 1.5 equiv.) followed by phenylacetylene (1.0 mmol, 2.0 equiv.) to the reaction mixture.
- Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.



- Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methyl-4-(phenylethynyl)benzene.

Signaling Pathway: Catalytic Cycle of Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Glaser-Hay Coupling: Homocoupling of Terminal Alkynes

The Glaser-Hay coupling is an oxidative coupling reaction of terminal alkynes to form symmetric 1,3-diynes.[8] The reaction is typically catalyzed by a copper(I) salt in the presence of a base and an oxidant, often atmospheric oxygen.[9] The Hay modification utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride, which enhances the reaction rate.[8]

Data Presentation: Glaser-Hay Coupling Reaction Conditions and Yields

The following table presents various conditions and resulting yields for the Glaser-Hay homocoupling of terminal alkynes.



Entry	Termina I Alkyne	Catalyst	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Phenylac etylene	CuCl	n- Propylam ine	Solvent- free	60	3	95[10]
2	1- Ethynyl- 4- fluoroben zene	CuCl	n- Propylam ine	Solvent- free	60	3	92[10]
3	1- Ethynyl- 4- methoxy benzene	CuCl	n- Propylam ine	Solvent- free	60	3	91[10]
4	1-Octyne	CuCl	n- Propylam ine	Solvent- free	60	3	85[10]
5	Propargyl alcohol	CuCl	n- Propylam ine	Solvent- free	60	3	88[10]
6	Phenylac etylene	Cu3(BTC	-	DMF	80	24	94[4]

Experimental Protocol: Glaser-Hay Coupling of Phenylacetylene

This protocol outlines a solvent-free procedure for the Glaser-Hay coupling of phenylacetylene. [10]

Materials:

• Phenylacetylene



- Copper(I) chloride (CuCl)
- n-Propylamine
- · Reaction vial with a magnetic stir bar
- Stirring hotplate

Procedure:

- To a reaction vial containing a magnetic stir bar, add copper(I) chloride (5 mol%).
- Add phenylacetylene (1.0 equiv.) to the vial.
- Add n-propylamine (1.0 equiv.) to the reaction mixture.
- Seal the vial and heat the mixture to 60 °C with vigorous stirring. The reaction is open to the air, which serves as the oxidant.
- Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3 hours.
- Upon completion, cool the reaction to room temperature.
- Dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic solution with dilute hydrochloric acid to remove the base and copper salts, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or flash column chromatography to yield 1,4diphenylbuta-1,3-diyne.



Experimental Workflow: General Procedure for Alkyne and Alkene Reactions

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